1,2,4-Benzenetricarboxylic acid, 5-((((2-ethoxyphenyl)methyl)((3-(4-methylphenoxy)phenyl)methyl)amino)carbonyl)-
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Overview
Description
A-176120 derives from a novel chemical series of potent farnesyl pyrophosphate (FPP) analogues which selectively inhibit farnesyltransferase. A-176120 selectively inhibits farnesyltransferase activity over other closely related enzymes. It has anti-angiogenic potential and may reduce H-ras NIH3T3 tumour growth. A-176120 is a potent FPP mimetic with both antitumour and anti-angiogenic potential.
Scientific Research Applications
Antioxidant Activity
One of the derivatives of 1,2,4-benzenetricarboxylic acid, specifically 3-hydroxy-5-(3-hydroxy-5-methylphenoxy)-4-methoxybenzoic acid, isolated from the marine-derived fungus Aspergillus carneus, demonstrated significant antioxidant activity. This activity was comparable to the positive control ascorbic acid, suggesting potential applications in areas requiring antioxidant properties (Xu, Zhang, Zhu, Cao, & Zhu, 2017).
Peptide/Peptoid Conformation Elucidation
Certain novel 3,4-fused tryptophan analogues have been designed and synthesized, including derivatives of 1,2,4-benzenetricarboxylic acid, for use in peptide/peptoid conformation elucidation studies. These derivatives can provide valuable insights into peptide and peptoid structures (Horwell, Nichols, Ratcliffe, & Roberts, 1994; 1995).
Synthesis of Pharmaceutical Compounds
The synthesis of various pharmaceutical compounds involves derivatives of 1,2,4-benzenetricarboxylic acid. For example, an orally active CCR5 antagonist, which is crucial in HIV treatment and prevention, has been synthesized using these derivatives (Ikemoto, Ito, Nishiguchi, Miura, & Tomimatsu, 2005).
Cancer Research
In cancer research, compounds derived from 1,2,4-benzenetricarboxylic acid have shown potential. For instance, pyrazolone-enamines, synthesized from these derivatives, exhibited strong inhibitory effects on the proliferation of human liver cancer HepG2 cells, indicating potential as anticancer agents (Yan, Xu, Wu, Zhang, Zhang, Fan, & Bi, 2015).
Synthesis of Constrained Tryptophan Derivatives
Additionally, 1,2,4-benzenetricarboxylic acid derivatives have been utilized in the synthesis of conformationally constrained tryptophan derivatives. This synthesis aids in the exploration of peptide and protein structures, which is fundamental in drug discovery and biochemical research (Horwell, Nichols, Ratcliffe, & Roberts, 1995).
properties
CAS RN |
185049-54-1 |
---|---|
Product Name |
1,2,4-Benzenetricarboxylic acid, 5-((((2-ethoxyphenyl)methyl)((3-(4-methylphenoxy)phenyl)methyl)amino)carbonyl)- |
Molecular Formula |
C33H29NO9 |
Molecular Weight |
583.6 g/mol |
IUPAC Name |
5-[(2-ethoxyphenyl)methyl-[[3-(4-methylphenoxy)phenyl]methyl]carbamoyl]benzene-1,2,4-tricarboxylic acid |
InChI |
InChI=1S/C33H29NO9/c1-3-42-29-10-5-4-8-22(29)19-34(18-21-7-6-9-24(15-21)43-23-13-11-20(2)12-14-23)30(35)25-16-27(32(38)39)28(33(40)41)17-26(25)31(36)37/h4-17H,3,18-19H2,1-2H3,(H,36,37)(H,38,39)(H,40,41) |
InChI Key |
NHCMSBSXCWMLKE-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1CN(CC2=CC(=CC=C2)OC3=CC=C(C=C3)C)C(=O)C4=CC(=C(C=C4C(=O)O)C(=O)O)C(=O)O |
Canonical SMILES |
CCOC1=CC=CC=C1CN(CC2=CC(=CC=C2)OC3=CC=C(C=C3)C)C(=O)C4=CC(=C(C=C4C(=O)O)C(=O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
A-176120; A 176120; A 176120 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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